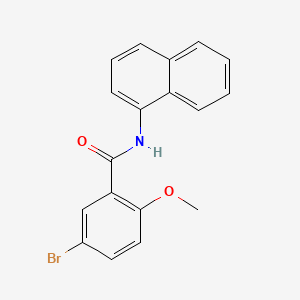

5-bromo-2-methoxy-N-1-naphthylbenzamide

Description

General Context of Benzamide (B126) Scaffolds in Molecular Design

The benzamide moiety is a cornerstone in medicinal chemistry and drug discovery, recognized as a "privileged scaffold" due to its presence in a wide array of biologically active compounds. ijpsjournal.com This structural unit is known to engage in various non-covalent interactions, including hydrogen bonding and π-π stacking, which are crucial for binding to biological targets such as enzymes and receptors. ijpsjournal.com The amide bond itself is relatively stable to metabolic degradation, contributing to favorable pharmacokinetic profiles. Benzamide derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antipsychotic effects. nanobioletters.com

Structural Significance and Rationale for Substitution Patterns of 5-bromo-2-methoxy-N-1-naphthylbenzamide

The specific substitution pattern of this compound is key to its potential biological activity. Each component of the molecule—the N-1-naphthyl group, the benzamide linker, and the bromo and methoxy (B1213986) substituents on the benzoyl ring—plays a distinct role.

The N-1-naphthyl group is a bulky, lipophilic moiety that can significantly influence the molecule's ability to interact with hydrophobic pockets in target proteins. The naphthalene (B1677914) scaffold itself is found in numerous bioactive compounds and is known to intercalate into DNA, a mechanism that contributes to the anticancer activity of some derivatives. nih.gov The position of the nitrogen linkage at the 1-position of the naphthalene ring dictates a specific three-dimensional orientation of the entire molecule, which is critical for its interaction with biological macromolecules.

The 5-bromo substitution on the benzoyl ring introduces a halogen atom, a common strategy in medicinal chemistry to enhance biological activity. The bromine atom is highly lipophilic and can improve membrane permeability. Furthermore, its electron-withdrawing nature can modulate the electronic properties of the aromatic ring, potentially influencing binding affinities. Halogen bonding, a non-covalent interaction involving the electrophilic region of the halogen, is also increasingly recognized as an important factor in ligand-receptor interactions.

The 2-methoxy substitution places an electron-donating group ortho to the amide linkage. The methoxy group can act as a hydrogen bond acceptor and its presence can influence the conformation of the molecule by steric and electronic effects. In some benzamide derivatives, the presence and position of a methoxy group have been shown to be critical for selectivity towards specific biological targets, such as the sigma-2 receptor. nih.gov The combination of an electron-donating methoxy group and an electron-withdrawing bromo group on the same aromatic ring creates a unique electronic environment that can fine-tune the molecule's reactivity and biological interactions.

Current Research Trajectories and Knowledge Gaps Pertaining to the Compound and its Analogs

A thorough review of the scientific literature reveals a significant knowledge gap concerning the specific compound this compound. While extensive research exists on benzamide and naphthalene derivatives individually, their combination with this particular substitution pattern has not been a focus of published studies. This lack of direct research presents a clear opportunity for future investigation.

Current research on related N-arylbenzamides is focused on their potential as kinase inhibitors for the treatment of diseases like Parkinson's. nih.gov Additionally, various N-1-naphthyl derivatives have been explored for their antimicrobial and anticancer properties. researchgate.netacgpubs.org The primary knowledge gap is the absence of synthesis and biological evaluation data for this compound. Its potential biological targets, mechanism of action, and spectrum of activity remain unknown.

Future research should, therefore, prioritize the chemical synthesis of this compound. Following its synthesis and characterization, a broad biological screening is warranted to identify any potential therapeutic applications. Based on the activities of its structural relatives, initial investigations could focus on its anticancer and antimicrobial properties. Structure-activity relationship (QSAR) studies on a series of analogs could further elucidate the importance of the bromo and methoxy substituents and the naphthyl moiety for its biological activity. atlantis-press.comlongdom.org

Detailed Research Findings from Analogous Compounds

To infer the potential bioactivity of this compound, it is instructive to examine the research findings on closely related structures.

Anticancer Activity of Related N-Arylbenzamides and Naphthalene Derivatives

Numerous studies have demonstrated the potent anticancer activity of substituted benzamides and naphthalene-containing compounds. For instance, a series of naphthalene-substituted benzimidazole (B57391) derivatives showed significant antiproliferative activity against various cancer cell lines, with some compounds exhibiting IC50 values in the sub-micromolar range. acgpubs.org Similarly, certain 1,8-naphthyridine (B1210474) derivatives, which share the fused ring system, have been extensively reviewed for their anticancer effects. nih.govresearchgate.net

| Compound Class | Specific Analog | Cancer Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|---|

| Naphthalene-substituted benzimidazole | Compound 11 | Various | 0.078 - 0.625 | acgpubs.org |

| Naphthalene-substituted benzimidazole | Compound 13 | Various | 0.078 - 0.625 | acgpubs.org |

| Naphthalene-1,4-dione analog | Compound 44 | Cancer cells | 6.4 | rsc.org |

| 1-Hydroxynaphthalene-2-carboxanilide | Not specified | Human cancer cell lines | Potent activity reported | nih.gov |

Antimicrobial Activity of Related N-1-Naphthyl Derivatives

The N-1-naphthyl motif is also present in compounds with notable antimicrobial properties. Studies on N-(naphthalen-1-yl)propanamide derivatives have revealed significant antibacterial and antifungal activity. researchgate.net The minimum inhibitory concentration (MIC) is a key parameter in determining the efficacy of an antimicrobial agent.

| Compound Class | Specific Analog | Microorganism | MIC Value (µg/mL) | Reference |

|---|---|---|---|---|

| Amide-coupled naphthalene scaffold | Compound 39 | Escherichia coli | 12.5 - 100 | ijpsjournal.com |

| Amide-coupled naphthalene scaffold | Compound 39 | Staphylococcus aureus | 12.5 - 100 | ijpsjournal.com |

| Naphthyl–Polyamine Conjugate | Compound 17f | MRSA | 0.29 | nih.gov |

| Naphthyl–Polyamine Conjugate | Compound 20f | Cryptococcus neoformans | ≤ 0.25 | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-methoxy-N-naphthalen-1-ylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14BrNO2/c1-22-17-10-9-13(19)11-15(17)18(21)20-16-8-4-6-12-5-2-3-7-14(12)16/h2-11H,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INQJMQUOMSUBFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Br)C(=O)NC2=CC=CC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodological Advancements

Retrosynthetic Analysis of 5-bromo-2-methoxy-N-1-naphthylbenzamide

A retrosynthetic analysis of the target molecule, this compound, logically disconnects the amide bond. This primary disconnection points to two critical starting materials: 5-bromo-2-methoxybenzoic acid and 1-naphthylamine (B1663977).

Further retrosynthetic breakdown of 5-bromo-2-methoxybenzoic acid suggests precursors such as m-methoxybenzoic acid, which can undergo electrophilic bromination google.com, or 2-bromo-5-methoxybenzaldehyde, which can be oxidized to the corresponding carboxylic acid chemicalbook.com. The synthesis of 1-naphthylamine is commonly approached through the reduction of 1-nitronaphthalene (B515781) prepchem.comgoogle.com.

Optimized Synthetic Pathways and Reaction Conditions

5-bromo-2-methoxybenzoic acid:

The synthesis of 5-bromo-2-methoxybenzoic acid can be achieved through various routes. One common method involves the bromination of m-methoxybenzoic acid. In a typical procedure, m-methoxybenzoic acid is treated with a brominating agent such as N-bromosuccinimide (NBS) or dibromohydantoin in the presence of a strong acid like concentrated sulfuric acid and a halogenated solvent like chloroform (B151607) or dichloromethane (B109758). google.com The reaction is typically carried out at room temperature for several hours. Purification can be achieved by recrystallization from a suitable solvent such as ethanol (B145695) or isopropanol (B130326) to yield the desired product with high purity. google.com

Another documented pathway is the oxidation of 2-bromo-5-methoxybenzaldehyde. This oxidation can be performed using sodium chlorite (B76162) (NaClO₂) and sodium dihydrogenphosphate (NaH₂PO₄) in a mixture of tert-butyl alcohol, tetrahydrofuran (B95107) (THF), and water at room temperature. chemicalbook.com This method often results in a quantitative yield of the carboxylic acid after a simple workup involving acidification and extraction. chemicalbook.com

1-naphthylamine:

The industrial-scale preparation of 1-naphthylamine is predominantly achieved through the catalytic hydrogenation of 1-nitronaphthalene. google.com This reaction is carried out at elevated temperatures and pressures in the presence of a platinum-on-activated-charcoal catalyst. google.com An alternative, classical laboratory-scale method is the Béchamp reduction, which involves treating 1-nitronaphthalene with iron turnings in the presence of hydrochloric acid. prepchem.com The resulting 1-naphthylamine can be purified by steam distillation followed by vacuum distillation to obtain a colorless crystalline solid. prepchem.com

The formation of the amide bond between 5-bromo-2-methoxybenzoic acid and 1-naphthylamine is the crucial step in the synthesis of the target compound. A variety of coupling reagents are available for this transformation, which is essential in medicinal chemistry. researchgate.net The choice of reagent can significantly impact the yield and purity of the final product.

Commonly used coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to minimize side reactions and racemization. peptide.comiris-biotech.de Phosphonium salts such as PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and uronium salts like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are also highly effective, particularly for challenging couplings. peptide.comsigmaaldrich.com

A general procedure would involve dissolving 5-bromo-2-methoxybenzoic acid in an appropriate aprotic solvent, such as dichloromethane (DCM) or dimethylformamide (DMF), followed by the addition of the coupling reagent and an organic base (e.g., triethylamine (B128534) or diisopropylethylamine). After a short activation period, 1-naphthylamine is added, and the reaction mixture is stirred at room temperature until completion.

Interactive Data Table: Common Coupling Reagents for Amide Synthesis

| Coupling Reagent | Additive (if common) | Typical Solvent | Key Characteristics |

| DCC | HOBt | DCM, DMF | By-product (DCU) is insoluble, facilitating removal in solution-phase synthesis. peptide.comiris-biotech.de |

| EDC | HOBt | DCM, DMF, water | Water-soluble by-product, useful for aqueous workups. iris-biotech.de |

| HATU | - | DMF | Highly reactive, less racemization, but has explosive properties. peptide.comsigmaaldrich.com |

| PyBOP | - | DMF | Effective for sterically hindered amino acids. sigmaaldrich.com |

| COMU | - | DMF | Highly reactive and stable, considered a modern standard. sigmaaldrich.com |

Post-Synthetic Modifications and Functional Group Interconversions

While specific post-synthetic modifications for this compound are not detailed in the literature, the functional groups present on the molecule offer several possibilities for further derivatization.

Bromo Group: The bromine atom on the benzoyl ring can be a versatile handle for various cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig amination, allowing for the introduction of a wide range of substituents.

Methoxy (B1213986) Group: The methoxy group can potentially be demethylated to a hydroxyl group using reagents like boron tribromide (BBr₃). This would open up further functionalization possibilities at the phenolic position.

Naphthalene (B1677914) Ring: The naphthalene moiety can undergo electrophilic substitution reactions, though the conditions would need to be carefully controlled to avoid reactions on the already substituted benzoyl ring.

High-Yield Synthesis Protocols and Scalability Considerations

Achieving a high-yield synthesis of this compound on a larger scale requires careful optimization of the reaction conditions for both precursor synthesis and the final amidation step.

For the synthesis of 5-bromo-2-methoxybenzoic acid, the oxidation of the corresponding aldehyde appears to be a high-yielding and clean reaction. chemicalbook.com For the amidation step, the choice of coupling reagent is critical for scalability. While highly reactive reagents like HATU are excellent on a lab scale, their cost and safety concerns (explosive nature) can be prohibitive for industrial production. sigmaaldrich.com Reagents like EDC are often preferred for larger scale synthesis due to their water-soluble byproducts, which simplify purification. iris-biotech.de

The purification of the final product would likely involve chromatographic techniques on a laboratory scale. For industrial-scale production, crystallization would be the preferred method for purification to ensure high purity and ease of handling. Solvent selection for both the reaction and purification steps is crucial for scalability, with considerations for cost, safety, and environmental impact.

Green Chemistry Approaches in this compound Synthesis

Applying green chemistry principles to the synthesis of this compound would focus on several key areas:

Atom Economy: The choice of the amidation method is paramount. Catalytic methods for amide bond formation are preferable to stoichiometric coupling reagents as they generate less waste. While not specifically documented for this compound, research into catalytic direct amidation reactions is an active field.

Solvent Selection: Replacing hazardous solvents like DMF and chlorinated hydrocarbons with greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME) should be considered.

Catalysis: The use of catalytic amounts of reagents, for instance, in the bromination step or the amidation, is a core principle of green chemistry.

Energy Efficiency: Optimizing reaction conditions to proceed at lower temperatures and for shorter durations would reduce energy consumption.

One green approach for the amidation step could be the use of boric acid as a catalyst for the direct condensation of the carboxylic acid and amine, potentially under solvent-free conditions, although the feasibility for this specific substrate pair would require experimental validation.

Advanced Analytical Techniques for Purity Assessment and Structural Confirmation

The definitive identification and purity determination of a synthesized compound like this compound are critical for its validation. This is achieved through a combination of spectroscopic and chromatographic techniques.

Spectroscopic methods are indispensable for elucidating the molecular structure of a compound by examining the interaction of the molecule with electromagnetic radiation. For this compound, a suite of spectroscopic techniques would be required for full structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be the primary tools for determining the carbon-hydrogen framework.

¹H NMR: This technique would provide information on the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum would be expected to show distinct signals for the aromatic protons on both the benzamide (B126) and naphthalene rings, a singlet for the methoxy group protons, and a signal for the amide N-H proton. The splitting patterns (e.g., doublets, triplets, multiplets) and coupling constants (J values) would be crucial for assigning the positions of the substituents on the aromatic rings.

¹³C NMR: This would reveal the number of unique carbon atoms in the molecule, including the carbonyl carbon of the amide, the carbons of the aromatic rings, and the methoxy carbon. The chemical shifts would be indicative of the electronic environment of each carbon atom.

2D NMR Techniques: Advanced 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be used to definitively assign the proton and carbon signals and to establish the connectivity between different parts of the molecule.

Mass Spectrometry (MS): MS is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the confirmation of the molecular formula (C₁₈H₁₄BrNO₂). The fragmentation pattern observed in the mass spectrum would offer further structural clues, showing characteristic fragments resulting from the cleavage of the amide bond and other parts of the molecule. The isotopic pattern of bromine (approximately equal intensity for ⁷⁹Br and ⁸¹Br isotopes) would be a key diagnostic feature in the mass spectrum.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the amide, the C=O stretching of the amide (amide I band), and the C-N stretching and N-H bending (amide II band). Additionally, bands corresponding to aromatic C-H stretching, C=C stretching of the aromatic rings, and C-O stretching of the methoxy group would be present.

A hypothetical summary of expected spectroscopic data is presented below.

| Technique | Expected Observations for this compound |

| ¹H NMR | Signals for aromatic protons, a singlet for methoxy protons, and an amide proton signal. |

| ¹³C NMR | Signals for aromatic carbons, a carbonyl carbon, and a methoxy carbon. |

| Mass Spec. | Molecular ion peak corresponding to the exact mass of C₁₈H₁₄BrNO₂ with a characteristic bromine isotopic pattern. |

| IR Spec. | Absorption bands for N-H, C=O (amide), and C-O functional groups. |

Chromatographic methods are essential for separating the target compound from any impurities, starting materials, or by-products of the synthesis, thereby assessing its purity and allowing for its quantification.

High-Performance Liquid Chromatography (HPLC): HPLC is the most common technique for purity assessment of non-volatile organic compounds. A reversed-phase HPLC method would likely be developed, using a C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape. The purity of the compound would be determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. A purity level of >95% is typically required for research purposes.

Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer allows for the identification of the peaks in the chromatogram. This is a powerful tool for confirming that the major peak is indeed the target compound and for identifying the structures of any impurities present in the sample.

A hypothetical table summarizing a potential HPLC method is provided below.

| Parameter | Hypothetical Value/Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Gradient of Water (with 0.1% Formic Acid) and Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a specific wavelength (e.g., 254 nm) |

| Retention Time | Dependent on specific conditions, but would be a single, sharp peak for a pure compound. |

Molecular Mechanisms of Action and Target Engagement

Enzymatic Inhibition Kinetics and Specificity Profiling (In Vitro Models)

No publicly available data exists detailing the enzymatic inhibition by 5-bromo-2-methoxy-N-1-naphthylbenzamide.

There are no studies reporting the binding affinity of this compound to any specific enzyme.

The mechanism of enzyme inhibition for this compound has not been determined.

Receptor Binding Assays and Ligand-Receptor Interactions (In Vitro Models)

Specific data from receptor binding assays for this compound are not available.

There is no information on the receptor occupancy or dissociation constants (Kd) for this compound.

No studies have been published that analyze the potential for allosteric modulation or orthosteric binding of this compound at any receptor. nih.govnih.govresearchgate.netcnr.itfrontiersin.org

Cellular Pathway Modulation Studies (Non-Human Cell Lines and Primary Cell Cultures)

There is a lack of research on the effects of this compound on cellular pathways in any non-human cell line or primary cell culture.

Intracellular Signaling Cascade Perturbation

While direct studies on this compound are not extensively available in public literature, research on closely related compounds containing the 5-bromo-2-methoxybenzyl moiety provides significant insights into potential intracellular signaling pathways this compound might modulate. A key pathway identified involves the regulation of protein synthesis through the eukaryotic translation initiation factor 2-alpha (eIF2-α).

Derivatives containing the 5-bromo-2-methoxybenzyl group have been shown to inactivate eIF2-α by promoting its phosphorylation at serine residue 51 in a dose- and time-dependent manner. This phosphorylation event is a critical cellular response to various stresses, leading to a reduction in global protein synthesis. This allows cells to conserve energy and reprogram their resources to manage the stress effectively. The inactivation of eIF2-α by these compounds is persistent, unlike the transient phosphorylation induced by some stress inducers.

Pathway analysis of these related molecules revealed the specific activation of Protein Kinase RNA-activated (PKR) and the transcription factor Nuclear Factor-κB (NF-κB). Notably, the activity of other kinases that can phosphorylate eIF2-α, such as PERK or the heme-regulated inhibitor (HRI), were not modulated. This suggests a specific mechanism of action targeting the PKR-eIF2-α axis. Similarly, other structurally related compounds with brominated phenyl moieties have been found to regulate key signaling pathways like NF-κB and Mitogen-Activated Protein Kinases (MAPKs), which are crucial in cellular processes including inflammation and tumor cell migration. nih.gov For instance, 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone was found to suppress the phosphorylation of p38 kinase and JNK, both components of the MAPK pathway. nih.gov

Table 1: Summary of Perturbed Signaling Pathways by Related Bromo-Methoxy Compounds

| Compound/Moiety | Pathway Affected | Key Molecular Event | Upstream/Downstream Effectors |

| 5-bromo-2-methoxybenzyl derivative | eIF2-α Signaling | Phosphorylation of eIF2-α at Ser51 | Activation of PKR and NF-κB |

| 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone | MAPK Signaling | Suppression of p38 and JNK phosphorylation | Inhibition of MMP-9 expression |

Gene Expression and Protein Regulation Analysis

The perturbation of signaling cascades by this compound and its analogs directly translates into significant changes in gene expression and protein regulation. The most prominent effect, stemming from the phosphorylation and inactivation of eIF2-α, is the attenuation of global protein synthesis. This reduction in the protein translation rate is a direct consequence of the inhibited function of eIF2-α, which is essential for the initiation phase of translation. By controlling eIF2-α activity, these chemical probes can effectively regulate the cellular proteome in response to stimuli.

Furthermore, studies on related brominated and methoxylated benzenesulphonamides have revealed potent cytotoxic activities linked to the disruption of microtubule dynamics. nih.gov These compounds inhibit the polymerization of tubulin, a critical protein for cell division, leading to cell cycle arrest at the G2/M phase. nih.gov This antimitotic activity points towards tubulin as a potential target. nih.gov Such an interaction ultimately triggers programmed cell death (apoptosis) and has also been observed to induce autophagy, a cellular process for degrading and recycling cellular components. nih.gov

The regulation of transcription factors like NF-κB also has profound effects on gene expression. Activated NF-κB translocates to the nucleus and initiates the transcription of a wide array of genes involved in inflammation, immunity, and cell survival. For example, the inhibition of the NF-κB and MAPK pathways by a related brominated compound led to the downregulation of Matrix Metalloproteinase-9 (MMP-9) expression, a key enzyme involved in tumor cell invasion and metastasis. nih.gov

Table 2: Effects on Protein and Gene Regulation by Related Compounds

| Compound Class | Primary Target/Process | Downstream Effect | Cellular Outcome |

| 5-bromo-2-methoxybenzyl derivatives | eIF2-α | Reduction in global protein translation | Cellular stress response |

| Brominated methoxybenzenesulphonamides | Tubulin | Inhibition of microtubule polymerization | G2/M cell cycle arrest, Apoptosis, Autophagy |

| 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone | NF-κB/MAPK pathway | Downregulation of MMP-9 expression | Inhibition of cell migration |

Computational Chemistry and Molecular Modeling Approaches

Ligand-Protein Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein, providing insights into binding affinity and interaction patterns. mdpi.com For compounds like this compound, docking simulations are invaluable for identifying potential protein targets and understanding the structural basis of activity.

While specific docking studies on this compound are not publicly documented, research on structurally similar molecules highlights the utility of this approach. For example, docking studies on N-(5-methoxyphenyl) methoxybenzenesulphonamides, which also feature bromo and methoxy (B1213986) substitutions, suggested that these compounds bind to the colchicine (B1669291) site of tubulin. nih.gov This binding is thought to prevent the tubulin dimer from adopting the straight conformation necessary for microtubule polymerization. nih.gov

Similarly, molecular docking of other benzamide (B126) derivatives has been used to predict their binding modes within various protein targets, including DNA gyrase and opioid receptors. mdpi.comnih.gov These simulations help in elucidating how substitutions on the benzamide scaffold influence binding affinity and selectivity, guiding the design of more potent and specific molecules. nih.govnih.gov The process involves generating multiple binding poses and scoring them based on factors like electrostatic and hydrophobic interactions to identify the most stable and likely binding conformation. mdpi.comnih.gov

Table 3: Examples of Ligand-Protein Docking Studies on Related Compound Classes

| Compound Class | Protein Target | Predicted Binding Site | Key Finding |

| Brominated Methoxybenzenesulphonamides | Tubulin | Colchicine Site | Binding prevents the conformational change required for polymerization. nih.gov |

| N-Aryl Piperazine (NAP) Derivatives | Mu Opioid Receptor | "Address" Domain | Substituent properties on the pyridyl ring affect binding affinity and selectivity. nih.gov |

| Substituted Benzamides | DNA Gyrase B | ATP-binding pocket | Prediction of binding energy and stability of conformers. mdpi.com |

Molecular Dynamics Simulations of Compound-Target Complexes

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. mdpi.comrsc.org Following docking studies, MD simulations can provide a more dynamic and realistic view of the ligand-protein complex, assessing its stability and conformational changes in a simulated physiological environment. researchgate.netdntb.gov.ua

For benzamide derivatives, MD simulations have been employed to analyze the stability of the compound within the protein's binding pocket. researchgate.netdntb.gov.ua These simulations can confirm whether the binding pose predicted by docking is stable over a period of nanoseconds. For instance, MD simulations performed on a complex of a benzamide derivative with its target protein revealed stable binding, validating the docking results. researchgate.net

The simulations track parameters such as root-mean-square deviation (RMSD) of the ligand and protein backbone to assess stability. A stable RMSD value over the simulation time suggests that the ligand remains securely bound in the predicted orientation. These studies are crucial for understanding the dynamic nature of intermolecular interactions, such as hydrogen bonds, which are critical for the stability of the ligand-receptor complex. nih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Target Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that correlates the chemical structure of compounds with their biological activity. nih.gov By developing mathematical models, QSAR can be used to predict the activity of new, untested compounds and to understand which molecular features are important for their effects. tiu.edu.iqnih.gov

A QSAR study involves calculating various molecular descriptors for a series of compounds and then using statistical methods, like multiple linear regression, to build a predictive model. nih.govnih.gov Descriptors can be categorized as 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., steric fields). researchgate.net For brominated compounds and benzamides, QSAR models have been successfully developed to predict antimicrobial activity and endocrine-disrupting potential. nih.govnih.gov

For instance, a QSAR study on substituted benzamides identified topological descriptors and Kier's shape index as being important for their antimicrobial activity. nih.gov Another study on N-Benzoyl-N'-naphthylthiourea derivatives, which share the naphthyl group, used lipophilic (ClogP) and electronic (LUMO energy) parameters to model their inhibitory activity against the VEGFR2 receptor. mdpi.com A hypothetical QSAR model for a series of benzamide derivatives might look like the equation presented in Table 4. The predictive power of a QSAR model is rigorously assessed through internal and external validation techniques to ensure its reliability. tiu.edu.iqnih.gov

Table 4: Illustrative QSAR Equation for Predicting Biological Activity

| Model Equation | Statistical Parameters | Interpretation of Descriptors |

| Activity = a(Descriptor 1) - b(Descriptor 2) + c | r² > 0.7, Q² > 0.6 | Descriptor 1 (e.g., Topological Polar Surface Area): A positive coefficient (a) suggests that increasing this property enhances biological activity. Descriptor 2 (e.g., a Steric Parameter): A negative coefficient (b) indicates that increased bulk in a certain region may decrease activity. |

Structure Activity Relationship Sar Studies of 5 Bromo 2 Methoxy N 1 Naphthylbenzamide Analogs

Systematic Substitution Analysis of the Benzamide (B126) Core

The benzamide core serves as a fundamental scaffold in numerous biologically active molecules. nih.govnih.gov Systematic substitution on the benzoyl ring is a cornerstone of SAR studies, aiming to optimize interactions with biological targets. Research on various benzamide series has shown that the nature, position, and stereochemistry of substituents can dramatically alter biological efficacy. nih.govnih.gov

The antimicrobial activity of substituted benzamides, for instance, has been correlated with specific topological and molecular connectivity indices. nih.gov In other contexts, like the development of anti-inflammatory agents, substitutions on the benzamide scaffold are designed to enhance binding to specific enzyme sites, such as the ATP-binding site of COX-2. nih.gov

In a hypothetical analysis of the 5-bromo-2-methoxy-N-1-naphthylbenzamide scaffold, substitutions at positions 3 and 4 of the benzamide ring would be of primary interest. Introducing a range of electron-donating and electron-withdrawing groups, as well as sterically diverse moieties, would allow for the mapping of the electronic and steric requirements of the binding pocket. For example, studies on other benzamides have shown that small, electron-withdrawing groups can enhance activity, while bulky substituents may be detrimental due to steric hindrance. researchgate.net

Table 1: Hypothetical SAR of Benzamide Core Substitutions This table is illustrative and based on general principles of medicinal chemistry.

| Compound ID | Substitution at C3 | Substitution at C4 | Predicted Relative Activity | Rationale |

|---|---|---|---|---|

| Parent | H | H | 1x | Baseline compound |

| Analog-1 | H | -NO₂ | > 1x | Electron-withdrawing group may enhance binding affinity. nih.gov |

| Analog-2 | H | -NH₂ | < 1x | Electron-donating group may be unfavorable. nih.gov |

| Analog-3 | -CH₃ | H | ~ 1x | Small alkyl group may have minimal steric or electronic impact. |

| Analog-4 | H | -Cl | > 1x | Halogen substitution can increase potency through halogen bonding. |

| Analog-5 | H | -OH | < 1x | Polar group may introduce unfavorable interactions or alter solubility. |

This systematic approach allows for the development of a quantitative structure-activity relationship (QSAR) model, which can predict the activity of unsynthesized compounds. nih.gov

Influence of Bromo and Methoxy (B1213986) Substituents on Biological Potency and Selectivity

The 5-bromo substituent introduces both steric bulk and unique electronic properties. The bromine atom is a halogen bond donor, a type of non-covalent interaction that can be crucial for ligand-receptor binding and selectivity. researchgate.net In SAR studies of other scaffolds, bromo substitution has been shown to be a viable strategy for enhancing potency. nih.gov Replacing the bromine with other halogens (F, Cl, I) or with hydrogen would clarify the importance of its size, electronegativity, and polarizability. A comparison between 5-bromo and other positional isomers (e.g., 4-bromo) would reveal the optimal location for this interaction.

The 2-methoxy substituent is an electron-donating group that can influence the electronic distribution of the entire benzoyl ring. nih.gov Its position ortho to the amide linkage can also enforce a specific conformation of the molecule through steric interactions or intramolecular hydrogen bonding, which may be favorable for binding to the target. mdpi.com Studies on phenolic acids have demonstrated that the presence and number of methoxy groups can significantly enhance antioxidant activity. nih.gov Furthermore, methoxy groups can improve metabolic stability and pharmacokinetic properties by blocking sites susceptible to metabolism. The conversion of a benzamide-isoquinoline derivative into a highly selective ligand was achieved by the addition of a para-methoxy group, highlighting the profound impact of this substituent on selectivity. nih.gov

Table 2: Hypothetical Influence of Bromo and Methoxy Group Modifications This table is illustrative and based on established medicinal chemistry principles.

| Compound ID | Benzamide Substitution | Predicted Potency | Predicted Selectivity | Rationale |

|---|---|---|---|---|

| Parent | 5-bromo, 2-methoxy | Baseline | Baseline | Reference compound. |

| Analog-6 | 5-chloro, 2-methoxy | Similar/Increased | Similar | Chlorine is smaller and more electronegative than bromine. |

| Analog-7 | 5-H, 2-methoxy | Decreased | Decreased | Highlights the importance of the halogen at position 5. nih.gov |

| Analog-8 | 5-bromo, 2-hydroxy | Variable | Variable | -OH group alters electronics and introduces H-bonding capability. |

| Analog-9 | 5-bromo, 2-H | Decreased | Variable | Removal of the methoxy group alters conformation and electronics. mdpi.com |

Role of the Naphthyl Moiety in Molecular Recognition and Pharmacophore Development

The N-1-naphthyl group is a large, hydrophobic moiety that plays a significant role in molecular recognition. Naphthalene (B1677914) and its derivatives are common scaffolds in medicinal chemistry, known for their ability to form strong interactions with biological targets. epa.govnih.gov

The primary role of the naphthyl group in this compound is likely to serve as a hydrophobic anchor, fitting into a corresponding hydrophobic pocket in the target protein. nih.gov This interaction is often driven by the displacement of water molecules from the binding site, a process that is entropically favorable. The planar aromatic surface of the naphthalene ring is also ideal for engaging in π-π stacking or π-cation interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in the active site. nih.govnih.gov

The point of attachment (1-naphthyl vs. 2-naphthyl) is also a critical determinant of activity. The 1-position provides a distinct vector and spatial arrangement compared to the 2-position, which would present the benzamide portion differently to the target. Exploration of substituted naphthyl rings (e.g., with hydroxyl or methoxy groups) could identify additional points of interaction and further enhance binding affinity. mdpi.com The naphthyl moiety is a crucial element in defining the pharmacophore for this class of compounds, representing a key hydrophobic feature required for activity. nih.gov

Design and Synthesis of Conformationally Restricted Analogs for SAR Refinement

The amide bond in the parent compound allows for considerable conformational flexibility. To refine the SAR and identify the specific three-dimensional arrangement required for biological activity (the bioactive conformation), the design and synthesis of conformationally restricted analogs is a powerful strategy. nih.govnih.gov By "locking" the molecule into a more rigid structure, it is possible to create analogs that better match the bioactive conformation, often leading to a significant increase in potency and selectivity. nih.govacs.org

For this compound, this could be achieved by introducing cyclic structures that bridge the benzamide and naphthyl portions. For example, creating a lactam by forming a covalent bond between the benzoyl ring and the naphthyl ring would severely limit rotational freedom. Another approach involves replacing the flexible amide linker with a more rigid heterocyclic system, such as a pyrrole (B145914) or oxazole, which can mimic the spatial orientation of the original groups. nih.govnih.gov Studies have shown that replacing a flexible benzamide with a 2-phenylpyrrole scaffold can maintain or even enhance dopamine (B1211576) antagonistic activity. nih.gov

The synthesis of these rigid analogs, while often more complex, provides invaluable information for pharmacophore modeling and helps to reduce the entropic penalty upon binding, which can lead to higher affinity. acs.org

Computational SAR and Pharmacophore Modeling for Rational Design

Computational methods are indispensable tools for accelerating the drug design process and understanding complex SAR data. openmedicinalchemistryjournal.compatsnap.comopenmedicinalchemistryjournal.com

Quantitative Structure-Activity Relationship (QSAR) studies can establish a mathematical correlation between the chemical structures of the benzamide analogs and their biological activities. nih.govtandfonline.com Three-dimensional QSAR (3D-QSAR) models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can map the steric and electrostatic field requirements of the receptor site, providing a visual guide for designing new, more potent compounds. tandfonline.com

Pharmacophore modeling identifies the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for biological activity. nih.govnih.gov A pharmacophore model for this series would likely include a hydrophobic feature for the naphthyl group, a hydrogen bond acceptor for the carbonyl oxygen, and specific locations for the bromo and methoxy substituents. tandfonline.comworldscientific.com This model can then be used to screen large virtual libraries of compounds to identify novel scaffolds that fit the required features. nih.gov

Molecular docking simulations can predict how each analog binds to the active site of a target protein. nih.govnih.gov This allows for the visualization of key interactions, such as the halogen bond from the bromine or the hydrophobic interactions of the naphthyl group, and helps to explain the observed SAR. nih.govtandfonline.com By comparing the docking scores and binding modes of a series of analogs, researchers can prioritize the synthesis of the most promising candidates. researchgate.net Subsequent molecular dynamics (MD) simulations can then be used to assess the stability of the ligand-protein complex over time. tandfonline.com

These computational approaches, when used in conjunction with synthetic chemistry and biological testing, provide a powerful platform for the rational design and optimization of novel analogs based on the this compound scaffold.

Biological Activity Profiling in Pre Clinical and Mechanistic Models

In Vitro Anti-proliferative and Cytostatic Effects (Non-Human Cancer Cell Lines)

The anti-proliferative and cytostatic effects of benzamide (B126) derivatives have been investigated in various non-human cancer cell lines, revealing mechanisms that often involve cell cycle arrest and the induction of programmed cell death.

Studies on structurally related N-(5-methoxyphenyl) methoxybenzenesulphonamides have demonstrated significant effects on cell cycle progression. One particular compound, a 4-bromo-2,5-dimethoxyphenyl derivative, was found to arrest cells at the G2/M phase of the cell cycle, indicating an interference with the mitotic machinery semanticscholar.orgnih.gov. This G2/M arrest is a common mechanism for many anti-cancer agents, as it prevents the cell from dividing and proliferating. Research on other N-substituted benzamides has also pointed towards a G2/M cell cycle block that is independent of p53, a key tumor suppressor protein nih.gov.

| Compound Class | Specific Compound Example | Observed Effect | Reference |

|---|---|---|---|

| N-(5-methoxyphenyl) methoxybenzenesulphonamides | 4-bromo-2,5-dimethoxyphenyl derivative | G2/M phase arrest | semanticscholar.orgnih.gov |

| N-substituted benzamides | Declopramide (3-chloroprocainamide) | p53-independent G2/M block | nih.gov |

The induction of apoptosis is a hallmark of many chemotherapeutic agents. In the case of N-(5-methoxyphenyl) methoxybenzenesulphonamides, potent derivatives have been shown to trigger apoptotic cell death semanticscholar.org. Further investigation into N-substituted benzamides revealed that their mechanism of inducing apoptosis involves the mitochondrial pathway, characterized by the release of cytochrome c and the activation of caspase-9 nih.gov. This indicates that these compounds can activate the intrinsic apoptotic pathway within cancer cells.

| Compound Class | Specific Compound Example | Mechanism of Apoptosis Induction | Reference |

|---|---|---|---|

| N-(5-methoxyphenyl) methoxybenzenesulphonamides | 4-bromo-2,5-dimethoxyphenyl derivative | Induction of apoptotic cell death | semanticscholar.org |

| N-substituted benzamides | Declopramide (3-chloroprocainamide) | Mitochondrial pathway activation (cytochrome c release, caspase-9 activation) | nih.gov |

While specific data on the inhibition of cell migration and invasion by compounds closely related to 5-bromo-2-methoxy-N-1-naphthylbenzamide is limited, the disruption of the microtubule network observed with some N-(5-methoxyphenyl) methoxybenzenesulphonamides suggests a potential impact on these processes semanticscholar.org. Microtubules are crucial for cell motility, and their disruption can impair the ability of cancer cells to migrate and invade surrounding tissues.

Antimicrobial Activity Spectrum and Mechanisms (Bacterial, Fungal, and Viral Strains)

Benzamide derivatives have also been explored for their antimicrobial properties, demonstrating activity against a range of pathogens.

A study on (E)-N'-(5-bromo-2-methoxybenzylidene)-4-methoxy benzohydrazide, a compound with structural similarities to this compound, reported antimicrobial activity against various microorganisms. While the study measured zones of inhibition, specific MIC values were not detailed researchgate.net. However, research on other N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives has shown activity against Gram-positive bacteria with MIC values in the range of 2.5–5.0 mg/mL nih.gov. Another study on different N-benzamide derivatives reported MIC values as low as 3.12 µg/mL against E. coli and 6.25 µg/mL against B. subtilis for the most active compounds nanobioletters.com.

| Compound/Derivative | Microorganism | Activity Measure | Result | Reference |

|---|---|---|---|---|

| (E)-N'-(5-bromo-2-methoxybenzylidene)-4-methoxy benzohydrazide | Escherichia coli | Zone of Inhibition (200 µg/mL) | 14 ± 1.34 mm | researchgate.net |

| Staphylococcus aureus | Zone of Inhibition (200 µg/mL) | 11 ± 1.74 mm | researchgate.net | |

| Aspergillus flavus | Zone of Inhibition (200 µg/mL) | 09 ± 1.08 mm | researchgate.net | |

| Aspergillus niger | Zone of Inhibition (200 µg/mL) | 08 ± 1.57 mm | researchgate.net | |

| Candida albicans | Zone of Inhibition (200 µg/mL) | 12 ± 1.50 mm | researchgate.net | |

| N-Benzamide derivatives | Escherichia coli | MIC | 3.12 µg/mL | nanobioletters.com |

| Bacillus subtilis | MIC | 6.25 µg/mL | nanobioletters.com | |

| N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives | Gram-positive bacteria | MIC | 2.5–5.0 mg/mL | nih.gov |

Currently, there is no available research specifically detailing the biofilm inhibition or eradication capabilities of this compound or its close structural analogs. This remains an area for future investigation to fully understand the antimicrobial potential of this class of compounds.

Anti-inflammatory and Immunomodulatory Effects (In Vitro Cell Models, Ex Vivo Tissues, Non-Human Animal Models)

No data is available for this compound.

Cytokine and Chemokine Modulation

No data is available for this compound.

Immune Cell Activation and Differentiation Profiling

No data is available for this compound.

Neurobiological Activities (In Vitro Neuronal Cultures, Non-Human Animal Models for Mechanistic Insights)

No data is available for this compound.

Neurotransmitter System Modulation

No data is available for this compound.

Synaptic Plasticity Alterations and Receptor Signaling

No data is available for this compound.

Metabolic Regulation Studies (In Vitro Assays, Non-Human Animal Models for Pathway Elucidation)

No data is available for this compound.

No Biological Activity Data Available for this compound

Extensive searches of scientific literature and databases have revealed no available research detailing the biological activity of the chemical compound this compound. Specifically, there is no public information regarding its effects on glucose and lipid homeostasis or its role in the analysis of energy metabolism pathways in pre-clinical or mechanistic models.

The requested article, which was to be structured around the biological activity profiling of this specific compound, cannot be generated due to the absence of foundational research data. The outlined sections and subsections, including "Glucose and Lipid Homeostasis Modulation" and "Energy Metabolism Pathway Analysis," require detailed research findings that are not present in the current body of scientific literature.

While research exists for compounds with similar structural motifs, such as other bromo- and methoxy-substituted benzamides, this information is not directly applicable to this compound and therefore cannot be used to create a scientifically accurate and focused article as per the user's strict instructions.

At present, the scientific community has not published any studies that would provide the necessary data to populate the requested article's structure. Therefore, a detailed and informative article on the biological activity of this compound cannot be produced.

Pharmacokinetic and Pharmacodynamic Investigations in Pre Clinical Models

Absorption Studies (In Vitro Permeability Assays and Non-Human Animal Models)

Intestinal absorption is a key determinant of the oral bioavailability of a drug candidate. The potential of 5-bromo-2-methoxy-N-1-naphthylbenzamide to be absorbed from the gastrointestinal tract was evaluated using both in vitro cell-based assays and in vivo animal models.

In Vitro Caco-2 Cell Permeability Assays

The Caco-2 cell monolayer is a widely accepted in vitro model that mimics the human intestinal epithelium and is used to predict the intestinal permeability of compounds. nih.gov These cells, derived from a human colon adenocarcinoma, differentiate to form a polarized monolayer with tight junctions and express various transporters, making them a valuable tool for screening potential drug candidates. nih.govnih.gov The apparent permeability coefficient (Papp) is the standard metric derived from this assay to classify compounds based on their potential for intestinal absorption. nih.gov

Specific research findings on the Caco-2 permeability of this compound are not publicly available in the reviewed scientific literature.

Oral Bioavailability Assessment in Animal Models

Following in vitro screening, promising compounds are often evaluated in non-human animal models to determine their oral bioavailability (%F), which represents the fraction of an orally administered dose that reaches systemic circulation. Species such as rats and dogs are commonly used for these studies. nih.gov

Detailed studies assessing the oral bioavailability of this compound in preclinical animal models have not been reported in the available scientific literature. For context, a different benzamide (B126) derivative, JNJ-26070109, has demonstrated high oral bioavailability in both rats (73 ± 16%) and dogs (92 ± 12%). nih.gov

Distribution Profile Analysis (Non-Human Animal Tissue Distribution)

Understanding how a compound distributes throughout the body is crucial for assessing its potential efficacy and identifying potential sites of accumulation.

Tissue Concentration Measurements

After administration, the concentration of a compound in various tissues and organs is measured to determine its distribution profile. This information helps in understanding the extent to which the compound reaches its intended target and other tissues.

Specific data regarding the tissue concentration measurements for this compound in non-human animal models are not available in the public domain.

Blood-Brain Barrier Penetration (In Vitro Models and Animal Models)

The blood-brain barrier (BBB) is a highly selective barrier that protects the central nervous system (CNS). nih.govnih.gov For compounds intended to act on the CNS, penetration of the BBB is essential. Conversely, for peripherally acting drugs, minimal BBB penetration is often desired to avoid CNS side effects. nih.gov

There are no publicly available research findings on the blood-brain barrier penetration of this compound from either in vitro or in vivo studies.

Metabolic Fate and Biotransformation (In Vitro Microsomes and Non-Human Animal Models)

The biotransformation of a compound through metabolism can significantly impact its efficacy, duration of action, and potential for drug-drug interactions. In vitro models, such as liver microsomes, and in vivo animal studies are used to identify the metabolic pathways and the enzymes involved. nih.gov Liver microsomes are a subcellular fraction containing a high concentration of drug-metabolizing enzymes like cytochrome P450s (CYPs) and UDP-glucuronosyltransferases (UGTs). nih.gov

While specific metabolic studies on this compound are not found in the reviewed literature, research on structurally related synthetic cannabinoids, such as ADB-P-5Br-INACA, has been conducted using human hepatocytes and liver microsomes. These studies have identified various biotransformation pathways, including hydroxylation, amide hydrolysis, and glucuronidation. nih.gov Such findings can provide potential insights into the likely metabolic fate of structurally similar compounds.

Identification of Metabolites

At present, specific metabolites of this compound have not been detailed in publicly available research. The metabolic profile is anticipated to arise from several key enzymatic processes, including O-demethylation of the methoxy (B1213986) group, hydroxylation of the aromatic rings (both the bromo-methoxy-phenyl and the naphthyl moieties), and hydrolysis of the amide bond. Each of these transformations would produce distinct chemical entities that could possess their own pharmacological activity or serve as markers of the parent compound's breakdown.

Hypothetical primary metabolites could include:

5-bromo-2-hydroxy-N-1-naphthylbenzamide (via O-demethylation)

5-bromo-2-methoxy-N-(hydroxy-1-naphthyl)benzamide (via aromatic hydroxylation)

(Hydroxy-5-bromo-2-methoxy-phenyl)-N-1-naphthylbenzamide (via aromatic hydroxylation)

5-bromo-2-methoxybenzoic acid and 1-naphthylamine (B1663977) (via amide hydrolysis)

Further research utilizing high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy on samples from in vivo and in vitro studies is required to definitively identify and characterize these and other potential metabolites.

Enzyme Kinetics of Drug Metabolism

The enzymes responsible for the metabolism of this compound are a subject of ongoing investigation. It is hypothesized that cytochrome P450 (CYP) enzymes will play a crucial role, particularly in the oxidative reactions of O-demethylation and aromatic hydroxylation. The specific CYP isozymes involved (e.g., CYP3A4, CYP2D6, CYP2C9) will be a key area of study to understand potential drug-drug interactions.

Kinetic parameters such as the Michaelis constant (K_m) and maximum reaction velocity (V_max) for the primary metabolic pathways have yet to be determined. These values will be essential for predicting the compound's metabolic rate at different concentrations and for assessing the potential for metabolic saturation.

Excretion Pathways (Non-Human Animal Models)

The routes by which this compound and its metabolites are eliminated from the body are currently under investigation in pre-clinical models.

Renal and Biliary Clearance Studies

Systematic studies to quantify the renal and biliary clearance of this compound have not yet been published. Such studies will involve the collection of urine and bile from animal models following administration of the compound. Analysis of these fluids will determine the extent to which the parent compound and its metabolites are excreted through the kidneys and the liver. The physicochemical properties of the metabolites, such as their polarity and molecular weight, will be major determinants of their primary excretion route. More polar metabolites are generally favored for renal excretion, while larger, more lipophilic metabolites are often eliminated via the bile.

Pharmacodynamic Markers and Biomarker Identification in Relevant Pre-clinical Models

The identification of reliable pharmacodynamic markers is a critical step in evaluating the biological effects of this compound. These biomarkers can provide a measurable indicator of the compound's activity at its target site(s). The nature of these markers will be entirely dependent on the compound's mechanism of action, which is not yet fully elucidated.

Should the compound target a specific enzyme, changes in the concentration of the enzyme's substrate or product could serve as a biomarker. If it interacts with a receptor, downstream signaling molecules or changes in gene expression could be monitored. The search for these biomarkers will likely involve techniques such as transcriptomics, proteomics, and metabolomics to identify molecular changes that correlate with the compound's administration in relevant disease models.

Pre Clinical Toxicological Profiling and Mechanistic Insights

In Vitro Cytotoxicity Assessments (Non-Human Cell Lines)

In vitro cytotoxicity assays are fundamental in determining the concentration range of a test compound that causes cell death or inhibits cell proliferation. These tests are typically performed on various non-human mammalian cell lines to assess the general toxicity of the compound.

Dose-Response Characterization

To characterize the cytotoxic potential of 5-bromo-2-methoxy-N-1-naphthylbenzamide, a dose-response assessment would be conducted. This involves exposing cell cultures to a range of concentrations of the compound and measuring the effect on cell viability. The data generated is used to construct a dose-response curve, from which key parameters like the IC50 (half-maximal inhibitory concentration) value are derived. This value represents the concentration of the compound that inhibits 50% of the cell population's biological function. The shape and steepness of the curve can provide insights into the compound's mechanism of toxicity. For instance, a steep curve might suggest a specific molecular target, while a shallow curve could indicate a more generalized toxic effect.

Cellular Viability and Proliferation Assays

A variety of assays are available to measure the effects of a compound on cellular viability and proliferation. sigmaaldrich.comabcam.com These assays rely on different cellular properties as indicators of cell health. abcam.com

Metabolic Assays: Assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay are widely used. abcam.comtcichemicals.com In viable cells, mitochondrial dehydrogenases convert the water-soluble MTT into a purple formazan (B1609692) product, which is insoluble in water. abcam.com The amount of formazan produced is proportional to the number of living cells and can be quantified spectrophotometrically after solubilization. abcam.comtcichemicals.com Similar assays include the XTT, MTS, and WST-1 assays, which produce water-soluble formazan products. abcam.com Another common metabolic assay is the resazurin (B115843) (alamarBlue) assay, where metabolically active cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin (B1680543). thermofisher.com

Membrane Integrity Assays: These assays use dyes that are excluded by the intact membrane of live cells but can penetrate the compromised membranes of dead cells. thermofisher.com A common example is the trypan blue exclusion assay, where dead cells are stained blue. sigmaaldrich.com Fluorescent dyes like propidium (B1200493) iodide and SYTOX Green are also used, which bind to DNA and fluoresce upon entering cells with damaged membranes. thermofisher.com

Proliferation Assays: Cell proliferation can be assessed by measuring DNA synthesis. The BrdU (5-bromo-2'-deoxyuridine) assay is a common method where this thymidine (B127349) analog is incorporated into newly synthesized DNA and detected using specific antibodies. sigmaaldrich.com

The following table summarizes common in vitro cytotoxicity assays:

| Assay Type | Principle | Endpoint Measurement |

| Metabolic Assays | ||

| MTT | Enzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases in viable cells. abcam.com | Colorimetric (absorbance). tcichemicals.com |

| Resazurin (alamarBlue) | Reduction of resazurin to fluorescent resorufin by metabolically active cells. thermofisher.com | Fluorometric or colorimetric. |

| Membrane Integrity Assays | ||

| Trypan Blue Exclusion | Dye is excluded by intact membranes of live cells but taken up by dead cells. sigmaaldrich.com | Microscopic cell counting. sigmaaldrich.com |

| Propidium Iodide | Fluorescent dye that enters and stains the DNA of cells with compromised membranes. thermofisher.com | Flow cytometry or fluorescence microscopy. |

| Proliferation Assays | ||

| BrdU Incorporation | Incorporation of the thymidine analog BrdU into newly synthesized DNA during the S-phase of the cell cycle. sigmaaldrich.com | Immunocytochemical detection of BrdU. |

Genotoxicity and Mutagenicity Studies (In Vitro Bacterial and Mammalian Cell Assays)

Genotoxicity assays are designed to detect compounds that can cause damage to DNA and chromosomes. Such damage can lead to mutations and potentially cancer. A standard battery of in vitro tests is used to assess the genotoxic potential of a chemical.

Ames Test Analysis

The bacterial reverse mutation assay, commonly known as the Ames test, is a widely used method for identifying chemical mutagens. nih.govnih.gov The test utilizes several strains of Salmonella typhimurium and Escherichia coli that have been genetically engineered with mutations in genes required for histidine or tryptophan synthesis, respectively. nih.gov These strains cannot grow in a medium lacking the specific amino acid.

To assess the mutagenicity of this compound, it would be incubated with these bacterial strains in a medium containing a minimal amount of the required amino acid. If the compound is a mutagen, it will cause reverse mutations (reversions) that restore the gene's function, allowing the bacteria to synthesize the amino acid and grow into visible colonies. The number of revertant colonies is proportional to the mutagenic potency of the compound. The test is performed with and without the addition of a mammalian metabolic activation system (S9 fraction), which is typically derived from rat liver homogenates. nih.gov This is to determine if the compound itself is mutagenic or if its metabolites are.

Chromosomal Aberration Assays

Chromosomal aberration assays are used to identify agents that cause structural or numerical changes in chromosomes. nih.govmdpi.com These assays are typically performed using mammalian cell lines, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes. nih.gov

In this assay, cultured cells would be exposed to various concentrations of this compound for a defined period. After treatment, the cells are arrested in metaphase, a stage of cell division where chromosomes are condensed and visible. The chromosomes are then harvested, stained, and analyzed microscopically for structural abnormalities such as breaks, gaps, deletions, and rearrangements. nih.govmdpi.com An increase in the frequency of chromosomal aberrations in treated cells compared to control cells would indicate that the compound is clastogenic. Similar to the Ames test, this assay is conducted with and without metabolic activation.

The following table outlines the principles of standard in vitro genotoxicity assays:

| Assay | Organism/Cell Type | Principle | Endpoint |

| Ames Test | Salmonella typhimurium, Escherichia coli | Detects gene mutations that cause a reversion of an existing mutation, allowing for growth in a selective medium. nih.gov | Number of revertant colonies. |

| Chromosomal Aberration Assay | Mammalian cells (e.g., CHO, human lymphocytes) | Detects structural damage to chromosomes in treated cells. nih.govmdpi.com | Frequency and type of chromosomal abnormalities. |

Organ-Specific Toxicity Investigations (In Vitro Cell Models and Non-Human Animal Models for Mechanistic Understanding)

While broad cytotoxicity and genotoxicity data are crucial, understanding the potential for a compound to target specific organs is also a key aspect of preclinical safety assessment. In vitro models using cell lines derived from specific organs can provide initial insights into organ-specific toxicity. For example, to investigate potential hepatotoxicity, cell lines such as HepG2 (a human liver carcinoma cell line) could be used. Similarly, cell lines derived from the kidney, heart, or neurons could be employed to screen for nephrotoxicity, cardiotoxicity, or neurotoxicity, respectively.

In these studies, the cells would be treated with this compound, and a range of endpoints would be measured that are relevant to the function of that specific organ. For instance, in a hepatotoxicity study, markers of liver injury such as the release of liver enzymes (e.g., alanine (B10760859) aminotransferase, aspartate aminotransferase) and changes in albumin or urea (B33335) synthesis could be assessed.

Should in vitro studies suggest a potential for organ-specific toxicity, further mechanistic investigations in non-human animal models would be warranted to understand the toxic effects in a whole-organism context.

Hepatotoxicity Studies (In Vitro Hepatocytes, Animal Liver Function)

Standard investigations would assess the compound's effect on the viability and function of isolated liver cells (hepatocytes) from human or animal sources. Key parameters would include cell membrane integrity, mitochondrial function, and the activity of liver enzymes. In animal models, hepatotoxicity would be evaluated by monitoring serum levels of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST), as well as bilirubin (B190676) levels and histopathological examination of liver tissue. However, no such data is available for this compound.

Cardiotoxicity Studies (In Vitro Cardiomyocytes, Animal Electrocardiography)

The potential for cardiotoxic effects would be initially screened using in vitro models of heart muscle cells (cardiomyocytes) to assess for cytotoxicity and effects on cellular electrophysiology. In vivo studies in animals would typically involve electrocardiography (ECG) to monitor for any changes in cardiac rhythm, such as QT interval prolongation, which can be an indicator of proarrhythmic risk. No studies of this nature have been found for this compound.

Nephrotoxicity Studies (In Vitro Renal Cells, Animal Kidney Function)

In vitro studies using cultured kidney cells would be employed to determine if the compound has direct cytotoxic effects on renal cells. Subsequent animal studies would involve monitoring key indicators of kidney function, including blood urea nitrogen (BUN) and serum creatinine (B1669602) levels. Histopathological analysis of kidney tissue would also be performed to identify any structural damage. There is no available information on the nephrotoxic potential of this compound.

Mechanisms of Cellular and Molecular Toxicity

Without initial data indicating toxicity in the liver, heart, or kidneys, investigations into the specific cellular and molecular mechanisms of toxicity have not been undertaken for this compound. Such studies would typically explore pathways such as oxidative stress, mitochondrial dysfunction, apoptosis, and interaction with specific cellular receptors or enzymes.

Advanced Analytical Methodologies for Research Applications

Bioanalytical Method Development for Compound Quantification in Biological Matrices (Non-Human Origin)

No published studies were found describing the development or application of bioanalytical methods for the quantification of 5-bromo-2-methoxy-N-1-naphthylbenzamide in any non-human biological matrix, such as plasma, serum, or tissue homogenates.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

There are no specific LC-MS/MS methods for the quantification of this compound in biological samples reported in the scientific literature. Therefore, no data on mass transitions, chromatographic conditions, or validation parameters like linearity, precision, and accuracy are available.

High-Performance Liquid Chromatography (HPLC) Methodologies

No validated HPLC methods for the quantitative analysis of this compound in non-human biological matrices have been published. Details regarding suitable columns, mobile phases, detection wavelengths, or retention times for bioanalysis are not available.

Spectroscopic Techniques for Ligand-Target Interaction Analysis

No studies utilizing spectroscopic techniques—such as Nuclear Magnetic Resonance (NMR) spectroscopy, fluorescence spectroscopy, or Surface Plasmon Resonance (SPR)—to analyze the interaction between this compound and any biological target have been reported in the literature. While basic characterization data may exist in private repositories, public-domain research on its specific ligand-target binding properties is absent.

Future Directions and Translational Research Perspectives

Rational Design and Synthesis of Next-Generation Derivatives with Enhanced Properties

The future development of "5-bromo-2-methoxy-N-1-naphthylbenzamide" will heavily rely on the principles of rational drug design to synthesize next-generation derivatives with improved efficacy and specificity. Structure-activity relationship (SAR) studies are fundamental to this process, systematically modifying the core scaffold to understand the contribution of each functional group to its biological activity. For instance, the bromine and methoxy (B1213986) substituents on the benzamide (B126) ring, along with the naphthyl moiety, are key areas for chemical modification.

Future synthetic strategies could explore:

Halogen and Methoxy Group Modifications: Investigating the impact of replacing the bromine atom with other halogens (e.g., chlorine, fluorine) or pseudo-halogens to modulate lipophilicity and electronic properties. Similarly, the methoxy group could be altered to other alkoxy groups to fine-tune steric and electronic effects.

Naphthyl Ring Substitution: Introducing various substituents on the naphthyl ring to explore their influence on target binding and pharmacokinetic properties.

Amide Linker Modification: Altering the amide bond to enhance stability or create prodrugs that are activated under specific physiological conditions.

An example of a rational design approach for a related class of compounds, Nα-aroyl-N-aryl-phenylalanine amides (AAPs), has identified these as potent antimycobacterial agents. nih.gov This highlights how systematic modifications can lead to compounds with significant biological activity.

Table 1: Hypothetical Next-Generation Derivatives of this compound and Their Research Focus

| Compound ID | Modification from Parent Compound | Rationale for Synthesis | Potential Enhancement |

| JD-002 | Replacement of Bromine with Chlorine | Modulate electronic properties and membrane permeability. | Altered target binding affinity and pharmacokinetic profile. |

| JD-003 | Addition of a hydroxyl group to the naphthyl ring | Increase hydrogen bonding potential and solubility. | Improved target interaction and bioavailability. |

| JD-004 | Isosteric replacement of the naphthyl ring with a quinoline (B57606) ring | Explore alternative binding modes and target interactions. | Potentially novel biological activity or target spectrum. |

| JD-005 | Conversion of the methoxy group to an ethoxy group | Investigate the impact of steric bulk on target engagement. | Enhanced selectivity for the intended biological target. |

Application in Combination Studies for Synergistic Effects (Pre-clinical Models)

The complexity of many biological processes, particularly in disease states, often necessitates multi-target approaches. Investigating "this compound" in combination with other agents could reveal synergistic or additive effects, potentially leading to more effective research tools or therapeutic concepts for non-human applications. Preclinical models are invaluable for these studies.

For example, in oncology research, combining a novel compound with established chemotherapeutic agents can overcome drug resistance or reduce the required concentrations of toxic drugs. nih.govmdpi.comresearchgate.net While the specific anticancer activity of "this compound" is yet to be fully elucidated, its structural similarity to other benzamides with antiproliferative effects suggests this as a promising avenue.

Future preclinical studies could involve:

In Vitro Cell-Based Assays: Combining the compound with known bioactive agents in various cell lines (e.g., cancer cell lines, microbial cultures) to assess for synergistic inhibition of growth or other relevant phenotypes.

Animal Models: In non-human models of disease, co-administration of the compound with other agents to evaluate enhanced efficacy. For instance, in a model of a parasitic infection, it could be combined with a known anthelmintic to assess for a more potent effect. nih.gov

Table 2: Illustrative Preclinical Combination Studies for a Hypothetical Bioactive Benzamide

| Combination Agent | Preclinical Model | Endpoint Measured | Potential for Synergy |

| Doxorubicin | Murine model of breast cancer | Tumor growth inhibition | Enhanced cancer cell killing and overcoming drug resistance. |

| Amphotericin B | In vitro culture of Candida albicans | Fungal growth inhibition (MIC) | Increased fungal cell membrane permeability, allowing lower doses of Amphotericin B. |

| Ivermectin | Caenorhabditis elegans model | Nematode paralysis and death | Potentiation of anthelmintic activity through a different mechanism of action. nih.gov |

Development of Novel Delivery Systems (e.g., Nanoparticles, Liposomes for Non-Human Applications)

The physicochemical properties of "this compound," particularly its likely hydrophobic nature, may present challenges for its application in aqueous biological systems. Novel drug delivery systems, such as nanoparticles and liposomes, can encapsulate hydrophobic compounds, improving their solubility, stability, and bioavailability. nih.govmdpi.comypidathu.or.idirjmets.com These advanced formulations are particularly relevant for targeted delivery in research applications.

Future research in this area could focus on:

Liposomal Formulations: Encapsulating the compound within liposomes can enhance its delivery to cells in vitro and in vivo in non-human models. rsc.org The lipid composition of the liposomes can be tailored to control the release profile of the compound. ypidathu.or.id

Polymeric Nanoparticles: Biodegradable polymers can be used to create nanoparticles that encapsulate the compound, offering sustained release and the potential for surface modification for targeted delivery.

Solid Lipid Nanoparticles (SLNs): These are lipid-based nanoparticles that are solid at room temperature and can offer high encapsulation efficiency for hydrophobic molecules.

Table 3: Comparison of Novel Delivery Systems for Hydrophobic Compounds

| Delivery System | Composition | Advantages for Hydrophobic Compounds | Key Research Considerations |

| Liposomes | Phospholipid bilayers | High encapsulation capacity, biocompatible, can deliver both hydrophilic and hydrophobic molecules. nih.gov | Stability during storage, control over drug release kinetics. |

| Polymeric Nanoparticles | Biodegradable polymers (e.g., PLGA) | Sustained release, protection of the encapsulated compound, surface functionalization for targeting. | Polymer toxicity, drug loading efficiency. |

| Solid Lipid Nanoparticles (SLNs) | Solid lipids (e.g., triglycerides) | High stability, controlled release, potential for oral and topical delivery. | Potential for drug expulsion during storage, limited drug loading. |

Exploration of Additional Therapeutic Modalities and Research Applications (Beyond Human Clinical Use)